3-Amino-2-(3-methylphenyl)propanoic acid
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Overview
Description
3-Amino-2-(3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO2This compound belongs to the class of amino acids and is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone with a methyl-substituted phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride. This reaction forms 3-(3-methylphenyl)propanoic acid, which is then subjected to amination using ammonia or an amine source to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.
Scientific Research Applications
3-Amino-2-(3-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its ability to bind to and modulate the activity of these enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(p-tolyl)propanoic acid: Similar structure but with a para-substituted methyl group.
3-Amino-3-(o-tolyl)propanoic acid: Similar structure but with an ortho-substituted methyl group.
3-(3-methylphenyl)propanoic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.
Uniqueness
3-Amino-2-(3-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
3-amino-2-(3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIYXGRFNFORAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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